

# Pharmacological Properties of Glycyrrhizin and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Glycyrrhizin |           |  |  |  |
| Cat. No.:            | B15608775    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Glycyrrhizin**, a triterpenoid saponin extracted from the roots of the licorice plant (Glycyrrhiza species), and its primary active metabolite,  $18\beta$ -glycyrrhetinic acid, have garnered significant scientific interest due to their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the anti-inflammatory, antiviral, and hepatoprotective properties of these compounds. We delve into their molecular mechanisms of action, focusing on the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt). Furthermore, this guide details their interaction with crucial molecular targets such as High Mobility Group Box 1 (HMGB1), glucocorticoid receptors, and the enzyme  $11\beta$ -hydroxysteroid dehydrogenase. Comprehensive tables summarizing quantitative pharmacological and pharmacokinetic data are provided for comparative analysis. Detailed experimental protocols for key assays are also included to facilitate further research and development.

### Introduction

**Glycyrrhizin** is the most abundant and pharmacologically active constituent of licorice root, a botanical that has been used in traditional medicine for centuries.[1] Upon oral administration, **glycyrrhizin** is hydrolyzed by intestinal bacteria to its aglycone, 18β-glycyrrhetinic acid, which is responsible for many of its systemic effects.[2] Both compounds exhibit a broad range of



therapeutic properties, making them promising candidates for the development of novel therapeutic agents.[3] This guide aims to provide a comprehensive technical resource on the pharmacological properties of **glycyrrhizin** and its metabolites for the scientific community.

# **Core Pharmacological Properties and Mechanisms**of Action

# **Anti-inflammatory Activity**

**Glycyrrhizin** and its metabolite, 18β-glycyrrhetinic acid, exert potent anti-inflammatory effects through multiple mechanisms. A primary mode of action is the inhibition of pro-inflammatory signaling pathways.

- NF-κB Pathway: **Glycyrrhizin** has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[4] By blocking NF-κB activation, **glycyrrhizin** effectively downregulates the production of inflammatory mediators like TNF-α, IL-1β, IL-6, and IL-8.[5]
- MAPK Pathway: The MAPK signaling cascade, which includes ERK1/2, p38, and JNK, plays
  a crucial role in inflammatory responses. Glycyrrhizin has been demonstrated to suppress
  the phosphorylation of these key MAPK proteins, thereby interfering with the downstream
  signaling events that lead to inflammation.[3]
- PI3K/Akt Pathway: Glycyrrhizin can also modulate the PI3K/Akt signaling pathway, which is
  involved in cell survival and inflammation. By inhibiting this pathway, glycyrrhizin can further
  contribute to its anti-inflammatory effects.
- HMGB1 Inhibition: High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that acts as a late-phase inflammatory mediator. Glycyrrhizin directly binds to HMGB1, inhibiting its release from activated immune cells and blocking its pro-inflammatory activity.[6] This interaction prevents HMGB1 from binding to its receptors, such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), thereby suppressing downstream inflammatory signaling.[2]



Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): Glycyrrhetinic acid is a potent inhibitor of 11β-HSD, the enzyme responsible for converting active cortisol to its inactive form, cortisone.[7] By inhibiting this enzyme, particularly the type 2 isoform (11β-HSD2) in mineralocorticoid target tissues, glycyrrhetinic acid increases the local concentration of cortisol, leading to a potentiation of its anti-inflammatory effects.[8]

## **Antiviral Activity**

**Glycyrrhizin** has demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[1] Its antiviral mechanisms are multifaceted and include:

- Inhibition of Viral Entry: Glycyrrhizin can interfere with the attachment and penetration of viruses into host cells.[9]
- Inhibition of Viral Replication: It has been shown to inhibit the replication of several viruses, including SARS-coronavirus, by targeting various stages of the viral life cycle.[9]
- Modulation of Host Immune Response: The immunomodulatory effects of glycyrrhizin, including the induction of interferon, contribute to its antiviral activity.

# **Hepatoprotective Effects**

**Glycyrrhizin** is widely used clinically for the treatment of chronic liver diseases, and its hepatoprotective effects are well-documented.[6][10] The mechanisms underlying this protection include:

- Anti-inflammatory and Antioxidant Activities: By suppressing inflammation and reducing oxidative stress in the liver, glycyrrhizin protects hepatocytes from damage.[11]
- Inhibition of Hepatocyte Apoptosis: **Glycyrrhizin** has been shown to inhibit apoptosis in liver cells, thereby preserving liver function.[6]
- Antifibrotic Effects: Glycyrrhizin can attenuate liver fibrosis by inhibiting the activation of hepatic stellate cells.

# **Quantitative Pharmacological Data**



The following tables summarize key quantitative data on the pharmacological and pharmacokinetic properties of **glycyrrhizin** and 18β-glycyrrhetinic acid.

Table 1: In Vitro Anti-inflammatory and Antiviral Activity

| Compound                                                    | Activity                          | Assay/Cell<br>Line          | IC50 / EC50 | Reference |
|-------------------------------------------------------------|-----------------------------------|-----------------------------|-------------|-----------|
| Glycyrrhizin                                                | Anti-<br>inflammatory             |                             |             |           |
| COX-2 Inhibition                                            | -7.7 kcal/mol<br>(Binding Energy) | [12]                        |             |           |
| iNOS Inhibition                                             | LPS-stimulated<br>GRECs           | Dose-dependent decrease     | [5]         |           |
| TNF-α, IL-1β, IL-<br>6, IL-8, IL-12<br>Inhibition           | LPS-stimulated<br>GRECs           | Dose-dependent              | [5]         | _         |
| Glycyrrhizin                                                | Antiviral                         |                             |             | _         |
| SARS-CoV                                                    | Vero cells                        | -<br>365 μM                 | [9]         |           |
| SARS-CoV-2                                                  | In vitro                          | Lower than licorice extract | [13]        |           |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | In vitro                          | 0.48 mg/mL                  | [4]         | _         |
| 18β-<br>Glycyrrhetinic<br>Acid                              | Antiviral                         |                             |             | _         |
| Zika Virus                                                  | Human cell lines                  | 0.09–1.20 μM                | [4]         |           |

Table 2: Pharmacokinetic Parameters of Glycyrrhizin



| Specie<br>s | Admini<br>stratio<br>n<br>Route | Dose           | Cmax                | Tmax | AUC                    | t1/2   | Bioava<br>ilabilit<br>y | Refere<br>nce |
|-------------|---------------------------------|----------------|---------------------|------|------------------------|--------|-------------------------|---------------|
| Human       | Oral                            | 100 mg         | Not<br>Detecte<br>d | -    | -                      | -      | -                       | [14]          |
| IV          | 40 mg                           | -              | -                   | -    | 2.7-4.8<br>h           | -      | [14]                    |               |
| IV          | 80 mg                           | -              | -                   | -    | 2.7-4.8<br>h           | -      | [14]                    | -             |
| IV          | 120 mg                          | -              | -                   | -    | 2.7-4.8<br>h           | -      | [14]                    | -             |
| Rat         | Oral                            | 50<br>mg/kg    | 1.3<br>μg/mL        | -    | -                      | -      | ~1%                     | [15]          |
| IV          | 20<br>mg/kg                     | -              | -                   | -    | Dose-<br>depend<br>ent | -      | [16]                    |               |
| IV          | 50<br>mg/kg                     | -              | -                   | -    | Dose-<br>depend<br>ent | -      | [16]                    | -             |
| IV          | 100<br>mg/kg                    | -              | -                   | -    | Dose-<br>depend<br>ent | -      | [16]                    | -             |
| IP          | 2 mg/kg                         | 4.7<br>μg/mL   | <30 min             | -    | -                      | 65-90% | [15]                    | -             |
| IP          | 10<br>mg/kg                     | 33.0<br>μg/mL  | <30 min             | -    | -                      | 65-90% | [15]                    | -             |
| IP          | 50<br>mg/kg                     | 238.9<br>μg/mL | <30 min             | -    | -                      | 65-90% | [15]                    |               |



Table 3: Pharmacokinetic Parameters of 18β-Glycyrrhetinic Acid

| Species | Adminis<br>tration<br>Route        | Dose     | Cmax          | Tmax | AUC                        | t1/2            | Referen<br>ce |
|---------|------------------------------------|----------|---------------|------|----------------------------|-----------------|---------------|
| Human   | Oral<br>(from<br>Glycyrrhi<br>zin) | 100 mg   | <200<br>ng/mL | -    | -                          | -               | [14]          |
| Rat     | Oral<br>(from<br>Glycyrrhi<br>zin) | 10 mg/kg | -             | -    | 11700 ±<br>1580<br>ng·h/mL | 19.9 ±<br>1.3 h | [17]          |
| IV      | 2 mg/kg                            | -        | -             | -    | Dose-<br>depende<br>nt     | [18]            |               |
| IV      | 5 mg/kg                            | -        | -             | -    | Dose-<br>depende<br>nt     | [18]            | _             |
| IV      | 12 mg/kg                           | -        | -             | -    | Dose-<br>depende<br>nt     | [18]            | _             |

# Experimental Protocols NF-кВ Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-kB signaling pathway.

#### Materials:

- HeLa cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct.[19]
- Cell culture medium (e.g., DMEM with 10% FBS).



- PMA (Phorbol 12-myristate 13-acetate) or other NF-κB activator.
- Glycyrrhizin or test compound.
- Luciferase Assay System (e.g., from Promega).
- 96-well white opaque microplate.
- Luminometer.

#### Procedure:

- Seed the NF-kB reporter cells in a 96-well white opaque microplate at a suitable density and allow them to adhere overnight.[20]
- Pre-treat the cells with various concentrations of glycyrrhizin or test compound for a specified period (e.g., 1-2 hours).
- Stimulate the cells with an NF-κB activator (e.g., PMA or LPS) for a defined time (e.g., 5-6 hours).
- Lyse the cells using the lysis buffer provided in the luciferase assay kit.
- Add the luciferase substrate to the cell lysate.
- Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the level of NF-κB activation.[19]

# **Western Blot Analysis of MAPK Phosphorylation**

This technique is used to detect and quantify the phosphorylation status of MAPK proteins (e.g., p38, ERK1/2).

#### Materials:

- Cell line of interest (e.g., RAW 264.7 macrophages).
- Cell culture medium and supplements.



- Stimulating agent (e.g., LPS).
- **Glycyrrhizin** or test compound.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF or nitrocellulose membrane.
- Transfer buffer and apparatus.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (specific for phosphorylated and total forms of the target MAPK).
- HRP-conjugated secondary antibody.
- ECL (Enhanced Chemiluminescence) detection reagent.
- · Imaging system.

#### Procedure:

- Culture and treat cells with glycyrrhizin and/or a stimulating agent as required.
- Lyse the cells on ice and collect the protein lysate.
- Determine the protein concentration of each sample using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the chemiluminescent signal using an ECL reagent and an imaging system.
- Strip the membrane and re-probe with an antibody against the total form of the MAPK to normalize for protein loading.[13]

#### **HMGB1 ELISA**

This assay is used to quantify the concentration of HMGB1 in biological samples (e.g., cell culture supernatant, serum).

#### Materials:

- HMGB1 ELISA Kit (commercially available).
- Sample (cell culture supernatant, serum, etc.).
- Microplate reader.

#### Procedure:

- Prepare standards and samples according to the kit instructions.
- Add standards and samples to the wells of the pre-coated microplate.
- Incubate as per the manufacturer's protocol to allow HMGB1 to bind to the capture antibody.
- Wash the plate to remove unbound substances.
- · Add the detection antibody.
- Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
- Wash the plate and add the substrate solution.
- Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.



 Calculate the concentration of HMGB1 in the samples by interpolating from the standard curve.[21][22][23]

# **Glucocorticoid Receptor Competitive Binding Assay**

This assay determines the affinity of a compound for the glucocorticoid receptor.

#### Materials:

- Glucocorticoid Receptor Competitor Assay Kit (e.g., from Thermo Fisher Scientific).
- Recombinant human glucocorticoid receptor.
- Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).
- Glycyrrhizin or test compound.
- Microplate fluorometer.

#### Procedure:

- Prepare serial dilutions of the test compound.
- In a microplate, combine the recombinant glucocorticoid receptor, the fluorescently labeled glucocorticoid, and the test compound at various concentrations.
- Incubate the plate to allow the binding to reach equilibrium.
- Measure the fluorescence polarization of each well using a microplate fluorometer.
- A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.
- Calculate the IC50 value, which represents the concentration of the test compound that causes 50% inhibition of the fluorescent ligand binding.[24]

# Signaling Pathway and Experimental Workflow Visualizations







The following diagrams illustrate the key signaling pathways modulated by **glycyrrhizin** and a typical experimental workflow.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. frontiersin.org [frontiersin.org]

### Foundational & Exploratory





- 2. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycyrrhizin inhibits LPS-induced inflammatory responses in goat ruminal epithelial cells in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycyrrhizin Represses Total Parenteral Nutrition-Associated Acute Liver Injury in Rats by Suppressing Endoplasmic Reticulum Stress PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycyrrhizic acid suppresses type 2 11 beta-hydroxysteroid dehydrogenase expression in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotective effect of licorice, the root of Glycyrrhiza uralensis Fischer, in alcohol-induced fatty liver disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatoprotective Effects of Glycyrrhiza glabra in Diabetic Male Rats: Addressing Liver Function, Oxidative Stress, and Histopathological Changes PMC [pmc.ncbi.nlm.nih.gov]
- 12. sarpublication.com [sarpublication.com]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacokinetic profile of glycyrrhizin in healthy volunteers by a new high-performance liquid chromatographic method PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Administration-route dependency of absorption of glycyrrhizin in rats: intraperitoneal administration dramatically enhanced bioavailability PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of glycyrrhizin after intravenous administration to rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioavailability study of glycyrrhetic acid after oral administration of glycyrrhizin in rats; relevance to the intestinal bacterial hydrolysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of glycyrrhetic acid, a major metabolite of glycyrrhizin, in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 20. bpsbioscience.com [bpsbioscience.com]



- 21. elkbiotech.com [elkbiotech.com]
- 22. neobiolab.com [neobiolab.com]
- 23. benchchem.com [benchchem.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Pharmacological Properties of Glycyrrhizin and its Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608775#pharmacological-properties-of-glycyrrhizin-and-its-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com